molecular formula C8H9N3 B2811140 Pyrazolo[1,5-a]pyridin-4-ylmethanamine CAS No. 1554583-09-3

Pyrazolo[1,5-a]pyridin-4-ylmethanamine

Cat. No. B2811140
CAS RN: 1554583-09-3
M. Wt: 147.181
InChI Key: DLBKGBRCAFIQQH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-4-ylmethanamine is a chemical compound with the CAS Number: 1554583-09-3 . It has a molecular weight of 147.18 . This compound is part of the pyrazolo[1,5-a]pyrimidines family, which is a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . The synthetic strategies and approaches to these compounds have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidines scaffold . This scaffold is considered strategic for optical applications due to several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 147.18 . It is typically stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

  • Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines, closely related to Pyrazolo[1,5-a]pyridin-4-ylmethanamine, have been reported as potent inhibitors of mycobacterial ATP synthase, particularly for the treatment of Mycobacterium tuberculosis. Researchers have conducted comprehensive studies on structure-activity relationships, finding that certain analogues exhibit potent in vitro growth inhibition of M.tb, with low hERG liability and good stability (Sutherland et al., 2022).

  • Biomedical Applications : A review of more than 300,000 1H-pyrazolo[3,4-b]pyridines has been conducted, covering their diversity, synthetic methods, and biomedical applications. These compounds, including variations of this compound, have been significant in medicinal chemistry (Donaire-Arias et al., 2022).

  • Antibacterial and Antitumor Properties : Novel heterocyclic compounds with the pyrazole ring, including this compound, have been synthesized and evaluated for their antibacterial and antitumor properties. These studies involve characterizing the compounds using various spectral data and testing their efficacy as antibacterial and antitumor agents (Hamama et al., 2012).

  • Anticancer Potential and Enzymatic Inhibitory Activity : Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant impact in medicinal chemistry, particularly for their anticancer potential and enzymatic inhibitory activity. These compounds have attracted attention in material science due to their photophysical properties (Arias-Gómez et al., 2021).

  • Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines and related compounds demonstrate notable antimicrobial activity. They are also used in organic synthesis and have shown a variety of biological activities (Zaki et al., 2016).

Future Directions

The future directions for the research and development of Pyrazolo[1,5-a]pyridin-4-ylmethanamine and its derivatives are promising. They have potential applications in cancer treatment, particularly through the inhibition of TRKs . Further exploration and development of these compounds are warranted.

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBKGBRCAFIQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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